molecular formula C12H16N2O3 B2687200 2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid CAS No. 888296-99-9

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid

Cat. No. B2687200
CAS RN: 888296-99-9
M. Wt: 236.271
InChI Key: OEHONRFHRZZZLP-UHFFFAOYSA-N
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Description

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 . It is also known by its IUPAC name (4-{[(propylamino)carbonyl]amino}phenyl)acetic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid is 1S/C12H16N2O3/c1-2-7-13-12(17)14-10-5-3-9(4-6-10)8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)(H2,13,14,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid has a predicted density of 1.231±0.06 g/cm3 and a predicted boiling point of 394.2±34.0 °C . It is a powder at room temperature .

Scientific Research Applications

Functionalization of Electrodes

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid and similar compounds have been explored for the functionalization of glassy carbon surfaces. This process involves the electrochemical assisted grafting of amino acids to create interfaces with carboxylic groups facing the solution, which can be used for various applications in electrochemical sensors and biosensors (Vanossi et al., 2012).

Crystal Structures and Chiral Complexes

Research on compounds structurally related to 2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid includes the study of chiral [Rh(aminocarboxylato)(η4-cod)] complexes. These complexes have shown interesting properties, such as the spontaneous resolution of racemic mixtures into homochiral helix-enantiomers, which could have implications for materials science and enantioselective synthesis (Enamullah et al., 2006).

Antioxidant and Enzyme Inhibition

Transition metal complexes of novel amino acid bearing Schiff base ligands, related in structure to 2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid, have been investigated for their antioxidant properties and selective enzyme inhibitory activities. These complexes, particularly those involving zinc, showed promising results in inhibiting xanthine oxidase, an enzyme target for gout treatment, with better efficacy than standard drugs (Ikram et al., 2015).

Polybenzoxazine Precursors

Compounds like phloretic acid, which share functional similarities with 2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid, have been used as renewable building blocks for polybenzoxazine precursors. These materials, derived from natural phenolic compounds, demonstrate the potential for creating eco-friendly alternatives to traditional phenol-based benzoxazines, opening new avenues in materials science (Trejo-Machin et al., 2017).

Polymer Synthesis

Weak organic acids, like acetic acid, have facilitated the controlled ring-opening polymerization of α-amino-acid-derived N-thiocarboxyanhydrides, closely related to the functional groups in 2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid. This process allows for the production of well-defined polypeptides, indicating potential applications in biomedical and material sciences (Siefker et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

2-[4-(propylcarbamoylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-7-13-12(17)14-10-5-3-9(4-6-10)8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHONRFHRZZZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid

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